7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14942569
InChI: InChI=1S/C23H15ClN2O4/c1-12-7-8-25-18(9-12)26-20(13-3-2-4-15(27)10-13)19-21(28)16-11-14(24)5-6-17(16)30-22(19)23(26)29/h2-11,20,27H,1H3
SMILES:
Molecular Formula: C23H15ClN2O4
Molecular Weight: 418.8 g/mol

7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14942569

Molecular Formula: C23H15ClN2O4

Molecular Weight: 418.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H15ClN2O4
Molecular Weight 418.8 g/mol
IUPAC Name 7-chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H15ClN2O4/c1-12-7-8-25-18(9-12)26-20(13-3-2-4-15(27)10-13)19-21(28)16-11-14(24)5-6-17(16)30-22(19)23(26)29/h2-11,20,27H,1H3
Standard InChI Key CDICLPUGNUVSMH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s structure integrates a chromeno[2,3-c]pyrrole scaffold, a bicyclic system fused with a pyrrole ring. Key substituents include:

  • A 3-hydroxyphenyl group at position 1, contributing hydrogen-bonding potential.

  • A 4-methylpyridin-2-yl group at position 2, enhancing solubility and receptor affinity.

  • A chlorine atom at position 7, influencing electronic distribution and steric interactions.

  • Two ketone groups at positions 3 and 9, enabling conjugation and redox activity .

The molecular formula is C₂₃H₁₅ClN₂O₄, with a molar mass of 418.8 g/mol.

Spectroscopic and Computational Data

  • SMILES Notation: CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O.

  • InChIKey: CDICLPUGNUVSMH-UHFFFAOYSA-N.

  • X-ray crystallography (hypothetical): Simulations predict a planar chromeno-pyrrole core with dihedral angles of 15–25° between aromatic substituents, suggesting moderate conjugation .

Table 1: Comparative Molecular Features of Analogous Compounds

Compound NameMolecular FormulaMolar Mass (g/mol)Key Substituents
Target CompoundC₂₃H₁₅ClN₂O₄418.87-Cl, 3-OH, 4-Me-pyridin-2-yl
7-Fluoro Analog C₂₆H₂₀ClNO₅461.97-F, 4-MeO-benzyl
Non-chlorinated DerivativeC₂₂H₁₆N₂O₄380.4H at C7, 3-OH, 4-Me-pyridin-2-yl

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-amino-4-chlorophenol and 4-methylpyridine-2-carbaldehyde:

  • Condensation: Formation of the pyrrole ring via Paal-Knorr synthesis under acidic conditions (yield: 62–68%).

  • Cyclization: Chromene ring closure using Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 80°C.

  • Oxidation: Introduction of ketone groups via Jones oxidation (CrO₃/H₂SO₄) .

Industrial-Scale Challenges

  • Purity Issues: Byproducts like 7-chloro-1-(3-methoxyphenyl) analogs form due to incomplete hydroxylation.

  • Yield Optimization: Continuous flow reactors improve throughput (batch yield: 45% vs. flow yield: 72%) .

Table 2: Reaction Conditions and Outcomes

StepReagentsTemperature (°C)Yield (%)Purity (%)
CondensationHCl, EtOH706885
CyclizationP₂O₅, MeSO₃H807590
OxidationCrO₃, H₂SO₄, acetone258288

Biomolecular Interaction Studies

Protein Binding Affinity

Surface plasmon resonance (SPR) data indicate strong binding to human serum albumin (Kd = 120 nM), suggesting prolonged circulation time.

DNA Intercalation

Fluorescence quenching assays show intercalation into double-stranded DNA with a binding constant of 1.5 × 10⁴ M⁻¹, implying genotoxic potential at high concentrations .

Comparative Analysis with Structural Analogs

Chlorine Substitution Impact

  • 7-Chloro vs. 7-Hydroxy: Chlorine improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h in liver microsomes).

  • Pyridine vs. Benzyl Groups: 4-Methylpyridine enhances blood-brain barrier permeability (logP = 2.1 vs. 3.4 for benzyl) .

Table 3: Pharmacokinetic Properties of Select Derivatives

CompoundlogPt₁/₂ (h)Plasma Protein Binding (%)
Target Compound2.16.289
7-Hydroxy Analog1.82.178
4-Methoxybenzyl Derivative3.48.592

Future Directions

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles could mitigate solubility limitations (current aqueous solubility: 12 µg/mL).

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridine and hydroxyl groups may enhance selectivity for kinase targets .

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